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molecular formula C15H14O B8742087 4-Isopropyldibenzo[b,d]furan CAS No. 60715-43-7

4-Isopropyldibenzo[b,d]furan

Cat. No. B8742087
M. Wt: 210.27 g/mol
InChI Key: IFIGYYUIGXGCJA-UHFFFAOYSA-N
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Patent
US09193745B2

Procedure details

4-(Prop-1-en-2-yl)dibenzo[b,d]furan (14.5 g, 69.6 mmol) was added to a hydrogenator bottle with EtOH (100 mL). The reaction mixture was degassed by bubbling N2 for 10 minutes. Pd/C (1.14 g, 1.39 mmol) and PVC (2.72 g, 0.7 mmol) was added. The reaction mixture was placed on a Parr hydrogenator for 2 hours (H2˜72 psi, based on calculations). The reaction mixture was filtered on a tightly packed Celite® bed and washed with dichloromethane. GC/MS confirmed complete conversion. The crude product was chromatographed on silica gel with 2% DCM in hexane (v/v) to yield 10.9 g (74%) of the desired product. The product was confirmed by GC/MS.
Name
4-(Prop-1-en-2-yl)dibenzo[b,d]furan
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
PVC
Quantity
2.72 g
Type
reactant
Reaction Step Two
Name
Quantity
1.14 g
Type
catalyst
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]([C:4]1[C:9]2[O:10][C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[C:8]=2[CH:7]=[CH:6][CH:5]=1)[CH3:3]>[Pd].CCO>[CH:2]([C:4]1[C:9]2[O:10][C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[C:8]=2[CH:7]=[CH:6][CH:5]=1)([CH3:3])[CH3:1]

Inputs

Step One
Name
4-(Prop-1-en-2-yl)dibenzo[b,d]furan
Quantity
14.5 g
Type
reactant
Smiles
C=C(C)C1=CC=CC2=C1OC1=C2C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Step Two
Name
PVC
Quantity
2.72 g
Type
reactant
Smiles
Name
Quantity
1.14 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed
CUSTOM
Type
CUSTOM
Details
by bubbling N2 for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered on a tightly packed Celite® bed
WASH
Type
WASH
Details
washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel with 2% DCM in hexane (v/v)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)C1=CC=CC2=C1OC1=C2C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.9 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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